molecular formula C8H6N2OS B7760663 2-sulfanyl-1H-quinazolin-4-one

2-sulfanyl-1H-quinazolin-4-one

Cat. No.: B7760663
M. Wt: 178.21 g/mol
InChI Key: PUPFOFVEHDNUJU-UHFFFAOYSA-N
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Description

2-sulfanyl-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure with a sulfanyl group attached at the second position. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-sulfanyl-1H-quinazolin-4-one typically involves the reaction of anthranilic acid with carbon disulfide and an appropriate amine. One common method includes the cyclization of anthranilic acid with carbon disulfide in the presence of a base, followed by the addition of an amine to form the quinazolinone ring . Another approach involves the use of benzamides and amidines in a copper-mediated tandem C(sp2)–H amination and annulation reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-sulfanyl-1H-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone ring can be reduced under specific conditions.

    Substitution: The sulfanyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of 2-sulfanyl-1H-quinazolin-4-one involves its interaction with various molecular targets. It has been shown to inhibit multiple protein kinases, including VEGFR2, EGFR, and HER2, which are involved in cell signaling pathways related to cancer progression . The compound induces apoptosis in cancer cells by disrupting these signaling pathways and promoting cell death.

Comparison with Similar Compounds

2-sulfanyl-1H-quinazolin-4-one can be compared with other quinazolinone derivatives, such as:

    2-aminoquinazolin-4-one: Known for its antimicrobial properties.

    2-methylquinazolin-4-one: Exhibits anti-inflammatory activities.

    2-phenylquinazolin-4-one: Studied for its anticancer properties.

The uniqueness of this compound lies in its sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other quinazolinone derivatives .

Properties

IUPAC Name

2-sulfanyl-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPFOFVEHDNUJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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